Boc-Tyr(3,5-I2)-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

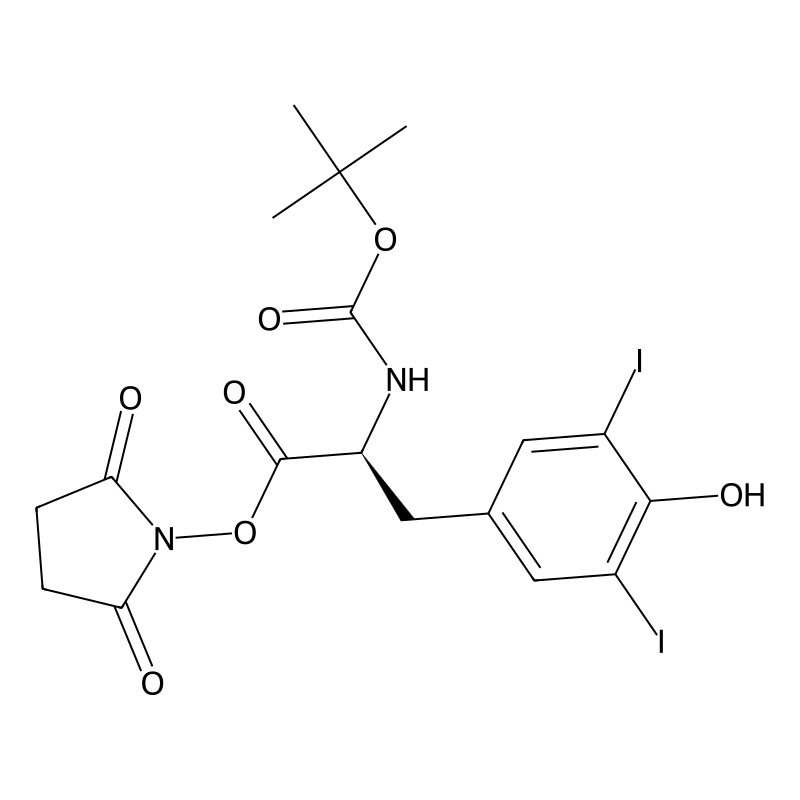

Boc-Tyr(3,5-I2)-OSu, formally known as N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester, is a specialized derivative of the amino acid tyrosine. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an N-hydroxysuccinimide (OSu) ester that enhances its reactivity in peptide synthesis. The incorporation of two iodine atoms at the 3 and 5 positions of the tyrosine side chain not only alters its physicochemical properties but also enhances its biological activity, particularly in radiolabeling applications for imaging and therapeutic purposes .

- The iodine atoms might raise environmental concerns due to their persistence.

- Standard laboratory safety practices should be followed when handling organic compounds, including wearing appropriate personal protective equipment (PPE).

Important Note

Information regarding the specific research applications of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate is currently limited. No conclusive scientific studies directly exploring this compound's biological activity or potential applications have been identified.

Existing Research on Similar Molecules:

Research efforts have been directed towards exploring analogues of this compound, particularly those containing the 2,5-dioxopyrrolidin-1-yl group and a variation of the amino acid chain. Studies suggest these analogues may possess interesting biological properties, including:

Boc-Tyr(3,5-I2)-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines. This reaction is essential for forming peptide bonds during peptide synthesis. The reactions are typically conducted in organic solvents like dichloromethane or dimethylformamide under mild conditions to maintain the stability of the Boc protecting group. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products from reactions involving Boc-Tyr(3,5-I2)-OSu are peptides containing protected tyrosine residues. These intermediates can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final peptide products.

Boc-Tyr(3,5-I2)-OSu exhibits significant biological activity due to the presence of iodine substituents on the tyrosine residue. These modifications enhance its potential in iodotyrosylation, a process crucial for labeling peptides with radioactive isotopes for imaging applications in nuclear medicine. The compound's ability to participate in specific interactions with biomolecules makes it valuable in studying protein-protein interactions and enzyme mechanisms .

The synthesis of Boc-Tyr(3,5-I2)-OSu typically involves several key steps:

- Protection of Tyrosine: L-tyrosine is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium bicarbonate) to form Boc-Tyr(Boc)-OH.

- Iodination: The resulting compound is then iodinated at the 3 and 5 positions using iodine reagents.

- Formation of N-hydroxysuccinimide Ester: Boc-Tyr(3,5-I2)-OH is subsequently reacted with N-hydroxysuccinimide and a coupling reagent like DCC to yield Boc-Tyr(3,5-I2)-OSu.

In industrial settings, these processes are scaled up using automated synthesizers to ensure high yield and purity while minimizing environmental impact through optimized reaction conditions .

Boc-Tyr(3,5-I2)-OSu has diverse applications across various fields:

- Peptide Synthesis: It is extensively used in solid-phase peptide synthesis for constructing peptides with specific functionalities.

- Radiolabeling: The compound's iodinated nature makes it suitable for developing radiolabeled peptides utilized in imaging techniques such as positron emission tomography (PET).

- Biological Research: It aids in studying protein interactions and enzyme activities due to its ability to form stable conjugates with other biomolecules .

Research indicates that Boc-Tyr(3,5-I2)-OSu interacts effectively with nucleophilic sites on peptides and proteins through its reactive N-hydroxysuccinimide ester group. This interaction facilitates the formation of stable peptide bonds, crucial for constructing biologically active peptides. Studies have shown that the iodinated tyrosine residue can influence the binding affinity and specificity of peptides towards their targets, enhancing their therapeutic potential .

Boc-Tyr(3,5-I2)-OSu shares similarities with other Boc-protected amino acid esters but stands out due to its unique iodine substitution. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Ala-OSu | Simple alanine derivative | Lacks iodine substitution; used for basic peptide synthesis |

| Boc-Gly-OSu | Glycine derivative | Similar protective group but no aromatic properties |

| Boc-Tyr-OSu | Tyrosine derivative | Lacks iodine; used primarily for standard peptide synthesis |

| Boc-Trp-OSu | Tryptophan derivative | Contains indole ring; used for different functional properties |

Uniqueness

What sets Boc-Tyr(3,5-I2)-OSu apart from these compounds is its dual protection of both the amino and hydroxyl groups of tyrosine along with iodination at specific positions. This dual protection is particularly beneficial in synthesizing complex peptides containing tyrosine while preventing side reactions involving the hydroxyl group . The presence of iodine also enhances its utility in radiolabeling applications compared to non-iodinated counterparts.

Boc-Tyr(3,5-I2)-OSu possesses the molecular formula C18H20I2N2O7 with a molecular weight of 630.17 daltons [1] [2] [3]. The compound is formally designated as 2,5-dioxo-1-pyrrolidinyl 3,5-diiodo-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-tyrosinate, representing a protected amino acid derivative with specific structural modifications [3]. The empirical formula demonstrates the presence of eighteen carbon atoms, twenty hydrogen atoms, two iodine atoms, two nitrogen atoms, and seven oxygen atoms within the molecular structure [1] [2].

The monoisotopic mass of this compound has been determined to be 629.935997 daltons, which reflects the precise atomic composition when considering the most abundant isotopes of each constituent element [3]. This molecular weight places Boc-Tyr(3,5-I2)-OSu within the range of medium-sized organic molecules commonly employed in synthetic chemistry applications [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H20I2N2O7 | [1] [2] |

| Molecular Weight | 630.17 Da | [1] [2] |

| Monoisotopic Mass | 629.935997 Da | [3] |

| Chemical Abstracts Service Number | 163679-35-4 | [1] [2] |

Stereochemical Configuration

The stereochemical configuration of Boc-Tyr(3,5-I2)-OSu is characterized by the presence of one defined stereocenter located at the alpha-carbon of the tyrosine backbone [3]. This compound exhibits the L-configuration, which corresponds to the (S)-absolute configuration according to the Cahn-Ingold-Prelog priority rules [3] [13]. The optical activity of this compound has been measured with a specific rotation value of [α]20/D +17±1°, when dissolved at a concentration of 1% in chloroform [1].

The L-tyrosine backbone maintains the natural stereochemical arrangement found in biological systems, where the amino group occupies the alpha position relative to the carboxyl group [9] [13]. This stereochemical configuration is essential for the compound's intended applications in peptide synthesis, as it preserves the natural handedness of amino acid residues incorporated into peptide chains [10] [13].

The three-dimensional arrangement around the stereogenic center influences the compound's conformational preferences and its interactions with other molecules during chemical reactions [46]. The maintenance of the L-configuration ensures compatibility with standard peptide synthesis protocols and biological recognition systems [10] [13].

Key Structural Features

Boc Protection Group

The tert-butoxycarbonyl (Boc) protecting group represents a critical structural component of Boc-Tyr(3,5-I2)-OSu, functioning as an acid-labile protecting group for the amino functionality [14] [15]. The Boc group consists of a carbamate linkage formed between the amino nitrogen and the tert-butoxycarbonyl moiety, creating a stable protective environment for the amine during synthetic manipulations [14] [16].

The structural characteristics of the Boc group include a tert-butyl ester attached to a carbonyl carbon, which in turn is bonded to the amino nitrogen through a carbamate linkage [14] [18]. This arrangement provides stability under basic and neutral conditions while remaining susceptible to acid-catalyzed removal [15] [16]. The tert-butyl group's steric bulk contributes to the overall conformational preferences of the molecule and influences its solubility characteristics [14] [20].

The Boc protecting group demonstrates remarkable stability under various reaction conditions commonly encountered in organic synthesis, including nucleophilic substitutions, oxidations, and catalytic hydrogenations [17] [18]. The protection mechanism relies on the conversion of the reactive primary amine into a less nucleophilic carbamate, effectively masking the amino group's reactivity until selective deprotection is desired [14] [15].

| Boc Group Properties | Characteristics |

|---|---|

| Protection Type | Carbamate Formation |

| Stability Conditions | Basic and Neutral pH |

| Deprotection Method | Acid Treatment |

| Common Deprotection Reagent | Trifluoroacetic Acid |

3,5-Diiodotyrosine Core

The 3,5-diiodotyrosine core structure represents the central aromatic framework of Boc-Tyr(3,5-I2)-OSu, featuring two iodine substituents positioned at the 3 and 5 positions of the phenolic ring [9] [12]. This structural modification of the natural tyrosine residue introduces significant electronic and steric alterations to the aromatic system [12] [13].

The presence of iodine atoms at the meta positions relative to the hydroxyl group creates a unique electronic environment within the aromatic ring [9] [32]. These halogen substituents exhibit strong electron-withdrawing properties through both inductive and resonance effects, significantly influencing the compound's chemical reactivity and physical properties [12] [31]. The large atomic radius of iodine (1.98 Å) introduces considerable steric bulk to the aromatic system [31] [33].

The 3,5-diiodination pattern results in a symmetrical substitution around the phenolic hydroxyl group, creating a sterically hindered environment that affects molecular interactions and conformational flexibility [12] [31]. This substitution pattern is distinct from naturally occurring iodotyrosines and represents a synthetic modification designed for specific chemical applications [9] [12].

The phenolic hydroxyl group remains unprotected in this structural framework, maintaining its ability to participate in hydrogen bonding interactions and other chemical transformations [9] [12]. The electronic properties of the hydroxyl group are significantly altered by the presence of the adjacent iodine substituents, resulting in modified acidity and reactivity profiles [12] [31].

N-Hydroxysuccinimide Ester Moiety

The N-hydroxysuccinimide (NHS) ester moiety constitutes the activated carboxyl terminus of Boc-Tyr(3,5-I2)-OSu, representing a highly reactive functional group designed for efficient amide bond formation [22] [24]. The NHS ester structure consists of a five-membered cyclic imide linked to the carboxyl carbon through an ester bond [22] [26].

The structural composition of the NHS ester includes a succinimide ring system where the nitrogen atom bears a hydroxyl group, creating a leaving group with favorable thermodynamic properties [22] [25]. The four-carbon chain of the succinimide ring adopts a planar or near-planar conformation, facilitating the departure of the NHS moiety during nucleophilic substitution reactions [22] [26].

The NHS ester functionality exhibits exceptional reactivity toward primary amines under physiological conditions, with optimal reactivity observed at pH values between 8.3 and 8.5 [24] [28]. The activation energy for the nucleophilic attack by primary amines on the carbonyl carbon is significantly reduced compared to unactivated carboxylic acids [22] [25].

The stability of NHS esters in aqueous environments is pH-dependent, with hydrolysis competing with amine coupling reactions [24] [28]. The half-life of NHS ester hydrolysis has been determined to be approximately 4 to 5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [24].

| NHS Ester Properties | Specifications |

|---|---|

| Optimal pH Range | 8.3 - 8.5 |

| Half-life (pH 7.0, 0°C) | 4-5 hours |

| Half-life (pH 8.6, 4°C) | 10 minutes |

| Reaction Product | Stable Amide Bond |

Crystallographic Analysis

Crystallographic studies of halogenated amino acid derivatives have revealed important structural insights relevant to understanding the solid-state organization of Boc-Tyr(3,5-I2)-OSu [31] [33]. Research on related iodinated amino acid compounds has demonstrated that crystal packing is primarily determined by hydrogen bonding interactions involving the amide groups and acidic hydrogens of stereogenic centers [31].

The presence of iodine substituents in amino acid derivatives has been shown to introduce unique intermolecular interactions in crystalline phases [31] [33]. Specifically, iodinated derivatives can exhibit type II iodine-iodine halogen interactions or iodine-oxygen multipolar interactions, which contribute to the overall crystal stability [31]. These interactions represent non-covalent forces that complement traditional hydrogen bonding patterns observed in amino acid crystal structures [31] [33].

Crystal packing analysis of similar protected amino acid structures indicates that the arrangement is significantly influenced by dispersion forces, as determined through energy lattice network calculations [31]. The bulky protecting groups, such as the Boc moiety, create steric constraints that affect the three-dimensional organization of molecules within the crystal lattice [31] [33].

The melting point range of Boc-Tyr(3,5-I2)-OSu has been experimentally determined to be 144-148°C, providing insight into the strength of intermolecular interactions within the crystalline state [1] [39]. This thermal stability suggests robust crystal packing arrangements that require significant thermal energy for disruption [1].

Computational Structural Studies

Computational studies on halogenated amino acid systems have provided valuable insights into the structural preferences and electronic properties of compounds similar to Boc-Tyr(3,5-I2)-OSu [34] [35]. Density functional theory (DFT) calculations have been employed to investigate the conformational behavior and electronic structure of protected amino acid derivatives [35] [37].

Molecular modeling investigations of amino acid complexes have demonstrated that computational methods can accurately predict bond lengths, vibrational frequencies, and electronic properties when appropriate functionals and basis sets are employed [37]. Studies utilizing the M06 and M06-L functionals with the 6-311++G(d,p) basis set have shown particular accuracy in reproducing experimental structural parameters for amino acid systems [37].

The computational analysis of halogenated aromatic systems reveals that iodine substituents significantly alter the electron density distribution within the aromatic ring [34] [35]. These electronic modifications affect the compound's reactivity patterns and interaction preferences with other molecular species [34]. The large polarizability of iodine atoms contributes to enhanced dispersion interactions, which play crucial roles in molecular recognition and binding processes [34] [35].

Conformational analysis studies indicate that the presence of bulky protecting groups, such as the Boc moiety, constrains the available conformational space of the amino acid backbone [46]. The energy barriers associated with rotational processes around key bonds influence the compound's dynamic behavior in solution and its interactions with biological targets [46].

| Computational Methods | Applications | Key Findings |

|---|---|---|

| DFT Calculations | Electronic Structure Analysis | Altered Electron Density Distribution |

| Conformational Analysis | Dynamic Behavior Prediction | Constrained Conformational Space |

| Molecular Modeling | Structural Parameter Prediction | Accurate Bond Length Calculations |

| Energy Calculations | Stability Assessment | Enhanced Dispersion Interactions |